Tetrazine-Acid
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Overview
Description
Tetrazine-Acid, also known as 4-(1,2,4,5-Tetrazin-3-yl)benzeneacetic acid, is a compound with the molecular formula C10H8N4O2 . It belongs to a special class of heterocyclic compounds and is a building block in the design of biologically important organic molecules . Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .
Synthesis Analysis
The synthesis of tetrazines can be achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Molecular Structure Analysis
The molecular weight of Tetrazine-Acid is 216.20 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16)
. The Canonical SMILES representation is C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2
.
Chemical Reactions Analysis
Tetrazine bioorthogonal reaction refers to inverse electron-demand Diels–Alder chemical reaction between tetrazine derivatives and various dienophiles . This technique was reported by two groups in 2008 independently .
Physical And Chemical Properties Analysis
Tetrazine-Acid has a molecular weight of 216.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of Tetrazine-Acid is 216.06472551 g/mol . The Topological Polar Surface Area is 88.9 Ų . It has a Heavy Atom Count of 16 .
Scientific Research Applications
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Chemical Biology
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Bioorthogonal Chemistry
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Medicinal Chemistry
- Tetrazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- They are building blocks and have provided a new dimension to the design of biologically important organic molecules .
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Heterogeneous Catalysis
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Photocatalysis
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Biomedical Imaging
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Click Chemistry
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Materials Chemistry
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Organometallic Chemistry
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Dyes
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Separation and Storage
- Tetrazines have great practical applications such as separation and storage .
- The absence of weak bonds except for the aromatic group and the C=N linkages provides tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .
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Energy-related Functions
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Electrophilic Addition
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Coupling
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Nucleophilic Displacement
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Intramolecular Cyclization
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Investigations in Chemical Biology
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Synthesis of Various Heterocyclic Compounds
- In the last few decades, the research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications .
- Among these N-heterocyclic compounds, triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .
Safety And Hazards
Tetrazine-Acid is classified as a self-reactive chemical . The hazard statement for Tetrazine-Acid is that heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . It should be disposed of in an approved waste disposal plant .
Future Directions
Tetrazine bioorthogonal reactions are particularly important and have increasing applications in various fields owing to their unique properties of easily controlled fluorescence or radiation off-on mechanism . This greatly facilitates the tracking of real signals without being disturbed by background . Future research directions include the development of new synthetic routes that provide easy access to substituted tetrazines with different reactivities . This would eliminate the classical solution-phase problems of mixtures of symmetrical and unsymmetrical tetrazines, with only a single final purification step required . This paves the way for the rapid synthesis of s-tetrazines with various applications in bioorthogonal chemistry and beyond .
properties
IUPAC Name |
2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKKTFIAUAYGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-Acid |
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